N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the condensation of a β-diketone with hydrazine to form the pyrazole ring.
Substitution Reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Acylation: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Piperazine Derivative Formation: The final step involves the reaction of the pyrazole derivative with 4-(2-methylphenyl)piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of oxo-derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to elicit cellular responses, influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide is unique due to the presence of the 2-methylphenyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-18-9-7-8-12-21(18)28-15-13-27(14-16-28)17-22(30)25-23-19(2)26(3)29(24(23)31)20-10-5-4-6-11-20/h4-12H,13-17H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPVRFAQSLPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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